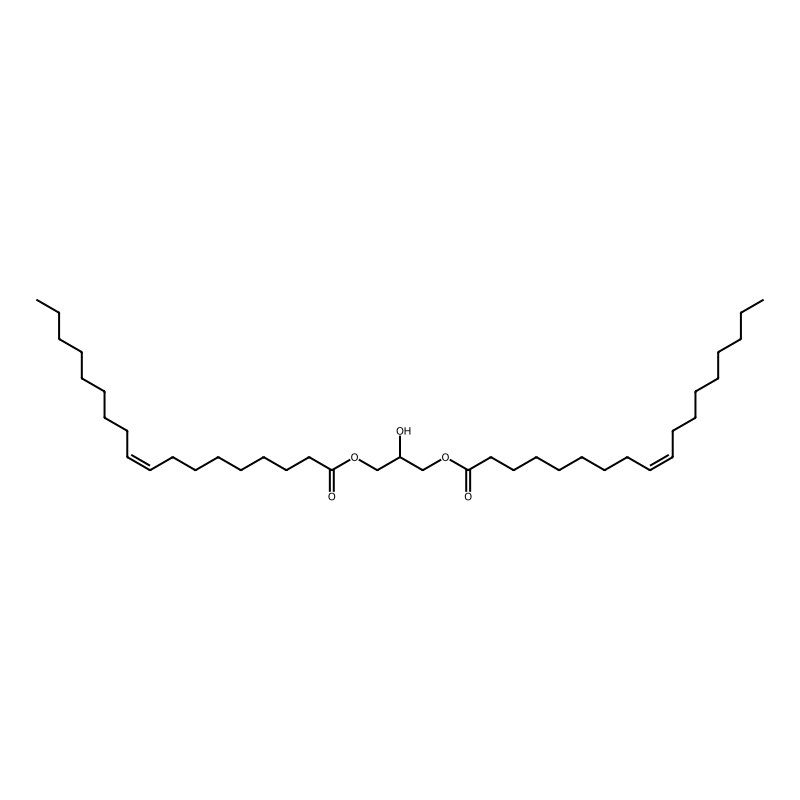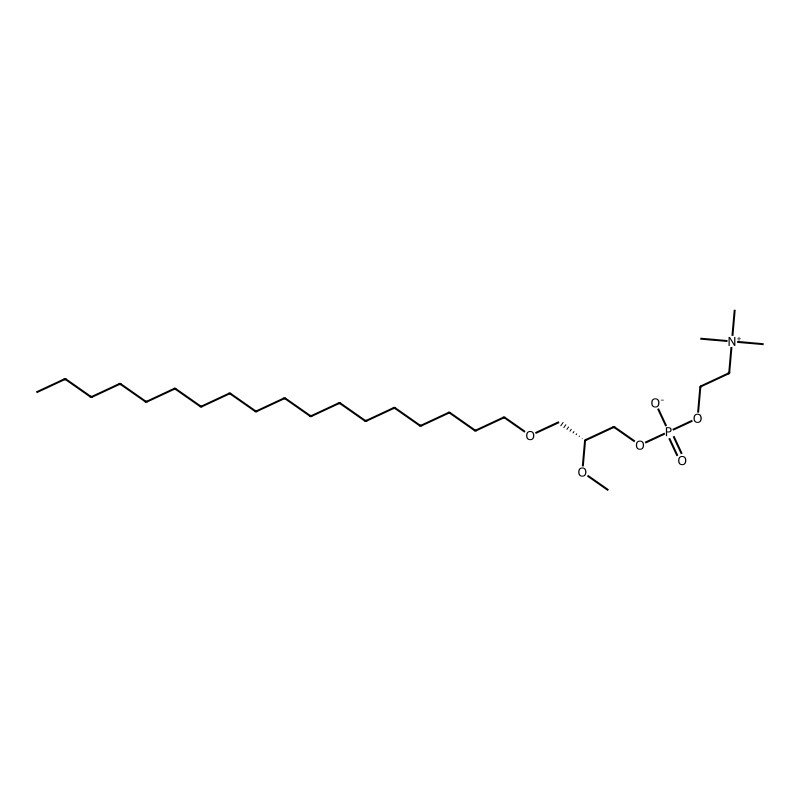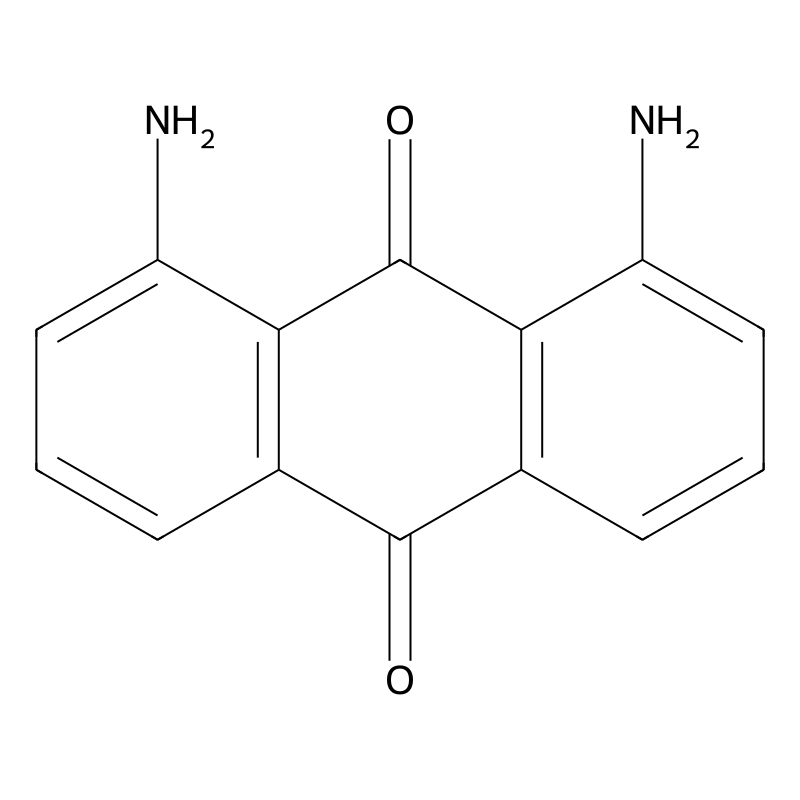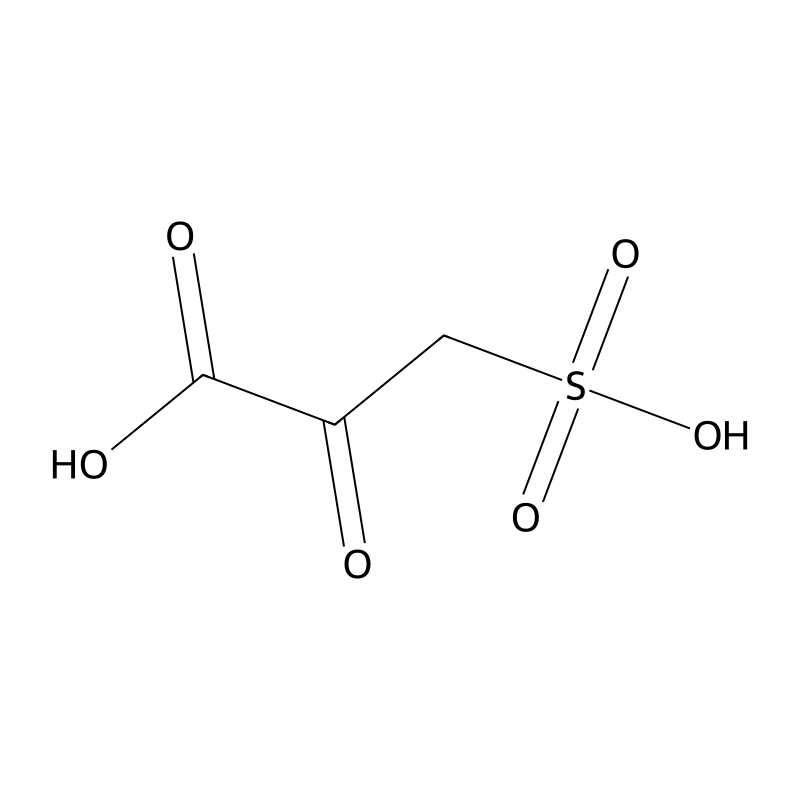1,3-Diolein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Drug Delivery Systems
One of the most promising applications of 1,3-diolein is in the development of drug delivery systems. Due to its amphiphilic nature, meaning it has both hydrophobic and hydrophilic regions, 1,3-diolein can self-assemble into various structures like micelles and liposomes []. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability within the body []. Additionally, 1,3-diolein can be modified with various functional groups to target specific tissues or control the release of the encapsulated drug [].
Membrane Studies
1,3-Diolein, due to its structural similarity to natural membrane lipids, is also used in membrane studies. It can be incorporated into artificial membranes to mimic the behavior of biological membranes []. This allows researchers to study various membrane-related processes, such as protein-lipid interactions, membrane fluidity, and drug-membrane interactions [].
Other Applications
Beyond the mentioned areas, 1,3-diolein finds applications in other research fields, such as:
1,3-Diolein is a diacylglycerol with the chemical formula C39H72O5. It is classified as a 1,3-diglyceride where both acyl groups are oleoyl, making it a specific type of glycerol ester derived from oleic acid. This compound has been identified in various natural sources, including the plant Sciadopitys verticillata and Brucea javanica, indicating its presence in certain biological systems .
1,3-Diolein plays a significant role in lipid metabolism and cellular signaling processes, primarily due to its structure, which allows it to participate in various biochemical pathways.
1,3-Diolein acts as a second messenger in cells, activating signaling pathways involved in various cellular processes. It can bind to and activate protein kinase C (PKC), a key enzyme involved in cell proliferation, differentiation, and survival [, ]. Additionally, 1,3-Diolein can influence membrane curvature and fluidity, impacting membrane-associated processes.
- Hydrolysis: In the presence of water and enzymes (lipases), 1,3-diolein can be hydrolyzed to yield glycerol and free fatty acids.
- Transesterification: This reaction involves the exchange of acyl groups between 1,3-diolein and alcohols, producing new esters and glycerol.
- Esterification: The reaction of glycerol with fatty acids (such as oleic acid) leads to the formation of 1,3-diolein .
These reactions are crucial for understanding how 1,3-diolein can be manipulated for various applications in biochemistry and industry.
1,3-Diolein exhibits notable biological activities. It has been studied for its potential roles in:
- Cell Signaling: As a diacylglycerol, it can function as a second messenger in signal transduction pathways, influencing various cellular processes such as growth and differentiation.
- Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, potentially impacting conditions related to chronic inflammation .
- Metabolic Regulation: It plays a role in lipid metabolism and energy homeostasis within cells.
The biological significance of 1,3-diolein highlights its potential therapeutic applications.
Several methods have been developed for synthesizing 1,3-diolein:
- Esterification of Oleic Acid: A common method involves the esterification of oleic acid with glycerol under acidic or enzymatic conditions. This process can be optimized using immobilized lipases for improved efficiency and sustainability .
- Transesterification: This technique involves reacting triglycerides with methanol or ethanol in the presence of a catalyst to produce diacylglycerols like 1,3-diolein.
- Chemical Synthesis: Laboratory synthesis can also be achieved through
1,3-Diolein has various applications across different fields:
- Food Industry: It is used as an emulsifier and stabilizer in food products due to its ability to enhance texture and shelf life.
- Pharmaceuticals: Its role as a lipid mediator makes it valuable in drug formulation and delivery systems.
- Cosmetics: Due to its moisturizing properties, it is often included in cosmetic formulations.
- Research: It serves as a model compound in studies related to lipid metabolism and cell signaling pathways.
These applications underscore the versatility of 1,3-diolein in both commercial products and scientific research.
These studies contribute to a deeper understanding of the compound's functional roles in biological systems.
Several compounds share structural similarities with 1,3-diolein. Here is a comparison highlighting their uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 1,2-Dioleoylglycerol | 1,2-Diglyceride | Different acyl position; involved in distinct signaling pathways. |
| 1,2-Dipalmitoylglycerol | 1,2-Diglyceride | More saturated fatty acids; impacts membrane rigidity. |
| Triacylglycerols | Glycerides | Contains three fatty acids; serves as major energy storage form. |
| Lysophosphatidylcholine | Phospholipid | Contains phosphate group; involved in membrane dynamics. |
While all these compounds are derivatives of glycerol and fatty acids, their differences in acyl positioning and functional groups result in distinct biological activities and applications.
Physical Description
XLogP3
UNII
Other CAS
25637-84-7
2465-32-9
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emollient
General Manufacturing Information
9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol: ACTIVE








